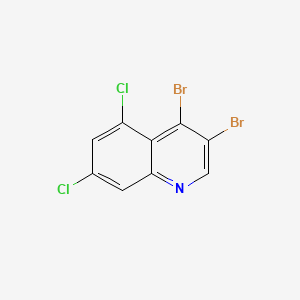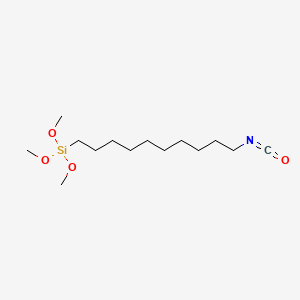
10-Isocyanatodecyltrimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Isocyanatodecyltrimethoxysilane is a chemical compound with the formula C14H29NO4Si . It contains 48 bonds in total, including 19 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, and 1 isocyanate .
Molecular Structure Analysis
The molecular structure of this compound includes 29 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains 1 isocyanate group (aliphatic) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .Aplicaciones Científicas De Investigación
Understanding Toxic Effects and Countermeasures
Studies on isocyanates, closely related to 10-Isocyanatodecyltrimethoxysilane, reveal the noxious effects of these compounds, including irritation and inflammation upon exposure. Notably, the activation of the TRPA1 receptor by isocyanates triggers these adverse reactions. Understanding the interaction between isocyanates and TRPA1 can aid in developing countermeasures against the harmful effects of isocyanates in industrial settings (Bessac et al., 2009).
Microencapsulation in Self-Healing Paints
The field of microencapsulation, particularly in self-healing paints, has seen the application of compounds similar to this compound. For example, robust composite-shell microcapsules using silane agents and isocyanates have been developed to store liquids that repair scratches in paints. The strength and solvent resistance of these microcapsules are crucial for their performance in protective coatings (Patchan et al., 2015).
Surface Modification of Cotton Nanocrystals
Surface modification techniques have utilized silane agents with isocyanate groups, akin to this compound, to alter the hydrophilic nature of materials like cotton nanocrystals. This modification is critical for enhancing the compatibility of these nanocrystals with hydrophobic polymer matrices, improving the performance of nanocomposites in various applications (Taipina et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
10-Isocyanatodecyltrimethoxysilane is a coupling agent that specifically reacts with amine functions to form an urea ligation or with alcohol function to form an urethane linkage . These targets play a crucial role in the compound’s mechanism of action.
Mode of Action
The compound interacts with its targets (amine and alcohol functions) through a chemical reaction. When it encounters an amine function, it forms an urea ligation. When it encounters an alcohol function, it forms an urethane linkage . These interactions result in changes at the molecular level, altering the properties of the substances involved.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of urea ligations and urethane linkages when it reacts with amine and alcohol functions, respectively . These reactions can alter the properties of the substances involved, potentially leading to various downstream effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that the compound is moisture sensitive , suggesting that the presence of water could affect its reactivity. Additionally, factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.
Propiedades
IUPAC Name |
10-isocyanatodecyl(trimethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-17-20(18-2,19-3)13-11-9-7-5-4-6-8-10-12-15-14-16/h4-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOFKJBNQHCAKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCN=C=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
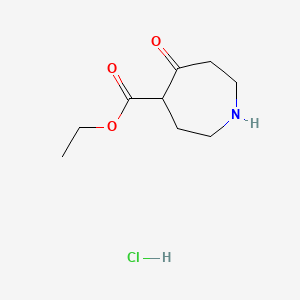
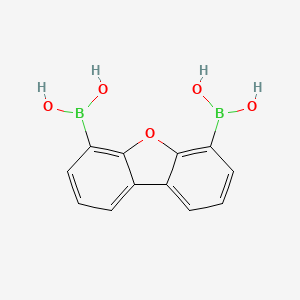
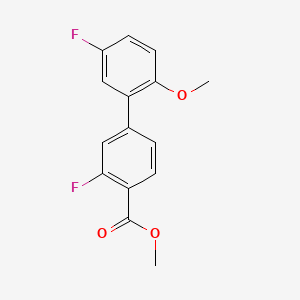
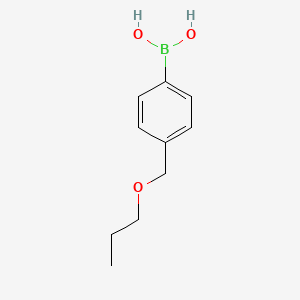
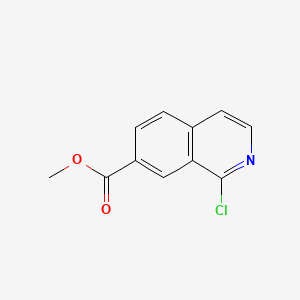

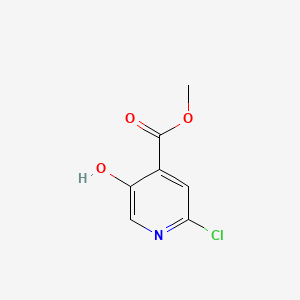

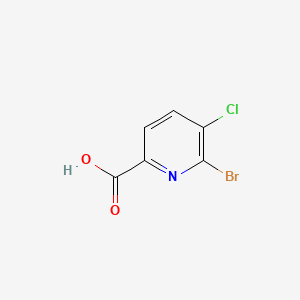

![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B595912.png)

